An In-depth Technical Guide to 5-amino-4-(4-methoxyphenyl)-3-methylisoxazole: Synthesis, Properties, and Therapeutic Potential
An In-depth Technical Guide to 5-amino-4-(4-methoxyphenyl)-3-methylisoxazole: Synthesis, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Foreword: Navigating the Landscape of Novel Isoxazoles
The isoxazole core is a privileged scaffold in medicinal chemistry, renowned for its presence in a multitude of clinically approved drugs and its capacity to engage in a wide array of biological interactions.[1][2] This guide delves into the specifics of a promising, albeit less-documented, derivative: 5-amino-4-(4-methoxyphenyl)-3-methylisoxazole . While a dedicated CAS number for this precise molecule is not readily found in major chemical databases, this document serves as a comprehensive technical guide by extrapolating from the well-established chemistry and biological activities of structurally analogous compounds. By grounding our discussion in the fundamental principles of isoxazole synthesis and pharmacology, we aim to provide a robust framework for researchers venturing into the exploration of this and similar chemical entities.
I. The Isoxazole Scaffold: A Cornerstone of Modern Drug Discovery
The five-membered heterocyclic ring of isoxazole, containing adjacent nitrogen and oxygen atoms, imparts a unique combination of electronic and steric properties that are highly advantageous for drug design.[1] These properties facilitate interactions with a diverse range of biological targets, leading to a broad spectrum of therapeutic applications, including anti-inflammatory, anticonvulsant, antimicrobial, and anticancer activities.[1][2][3] The continuous evolution of synthetic methodologies has further broadened the accessibility and diversity of isoxazole derivatives, solidifying their role in the development of novel therapeutic agents.[4]
II. Synthesis of 5-amino-4-(4-methoxyphenyl)-3-methylisoxazole: A Proposed Pathway
The synthesis of 5-amino-4-aryl-3-methylisoxazoles can be approached through several established routes. A plausible and efficient method involves a multicomponent reaction, a strategy celebrated for its atom economy and ability to generate molecular complexity in a single step.
Proposed Synthetic Workflow
Caption: Proposed one-pot multicomponent synthesis of the target isoxazole.
Step-by-Step Experimental Protocol
This protocol is adapted from established methods for the synthesis of similar 5-amino-3-phenylisoxazole-4-carbonitrile derivatives.[5]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine 4-methoxybenzaldehyde (1.2 mmol), malononitrile (1 mmol), and hydroxylamine hydrochloride (1 mmol) in isopropyl alcohol (25 mL).
-
Catalyst Addition: To this stirred suspension, introduce a catalytic amount of a Lewis acid, such as ceric ammonium sulphate (2 mmol).
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Reaction Progression: Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).
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Workup: Upon completion, cool the reaction mixture to room temperature and pour it into cold water. Neutralize the solution with sodium bicarbonate and extract the product with ethyl acetate.
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Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel.
III. Physicochemical Properties: A Comparative Overview
The anticipated physicochemical properties of 5-amino-4-(4-methoxyphenyl)-3-methylisoxazole can be inferred from data available for analogous compounds.
| Property | 5-amino-3-(4-methoxyphenyl)isoxazole | 5-amino-3-methylisoxazole | Predicted: 5-amino-4-(4-methoxyphenyl)-3-methylisoxazole |
| CAS Number | 86685-98-5[6][7] | 14678-02-5[8] | Not available |
| Molecular Formula | C10H10N2O2[7] | C4H6N2O[9] | C11H12N2O2 |
| Molecular Weight | 190.20 g/mol [7] | 98.1 g/mol [9] | ~204.23 g/mol |
| Appearance | Solid[7] | - | Likely a solid at room temperature |
| Melting Point | 135-139 °C[6][7] | - | Expected to be in a similar range |
IV. Potential Therapeutic Applications and Mechanistic Insights
The structural motifs present in 5-amino-4-(4-methoxyphenyl)-3-methylisoxazole suggest a rich potential for biological activity, particularly in the realm of drug discovery.
Anti-Inflammatory and Immunomodulatory Effects
The 5-amino-3-methylisoxazole core is a known pharmacophore with demonstrated immunomodulatory properties.[10] Derivatives have been shown to modulate inflammatory responses, suggesting potential applications in autoimmune and inflammatory diseases.[11] The introduction of the 4-methoxyphenyl group may further enhance these activities by providing additional points of interaction with biological targets.
Unnatural Amino Acid in Peptidomimetics
5-amino-3-methyl-isoxazole-4-carboxylic acid, a closely related structure, has been successfully incorporated into peptides as an unnatural amino acid.[12][13][14] This opens up exciting possibilities for using 5-amino-4-(4-methoxyphenyl)-3-methylisoxazole as a building block in the synthesis of novel peptidomimetics. These hybrid peptides often exhibit enhanced stability against proteolysis, a significant advantage in drug development.[12]
Logical Relationship of Isoxazole Core to Biological Activity
Caption: Relationship between the isoxazole scaffold and its potential biological activities.
V. Conclusion and Future Directions
While 5-amino-4-(4-methoxyphenyl)-3-methylisoxazole remains a relatively unexplored compound, the wealth of data on structurally similar isoxazoles provides a strong foundation for its investigation. The synthetic route proposed herein is both feasible and scalable, paving the way for the production of this molecule for further study. Its potential as an anti-inflammatory agent and as a novel building block for peptidomimetics warrants significant attention from the drug discovery community. Future research should focus on the definitive synthesis and characterization of this compound, followed by a thorough evaluation of its biological activity profile.
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Bąchor, U., Lizak, A., Bąchor, R., & Mączyński, M. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Molecules, 27(17), 5612. [Link]
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